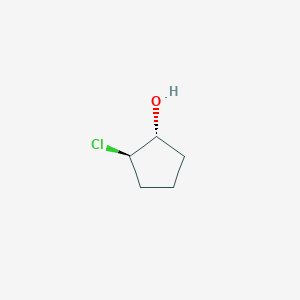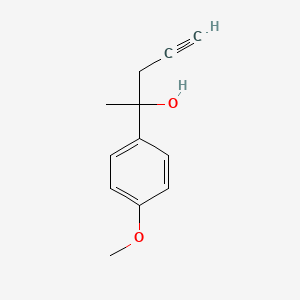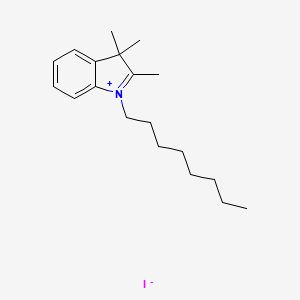
trans-2-Chlorocyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Chlorocyclopentanol: is an organic compound with the molecular formula C5H9ClO . It is a chlorinated derivative of cyclopentanol, where the chlorine atom is attached to the second carbon in the cyclopentane ring, and the hydroxyl group is attached to the first carbon. This compound is notable for its stereochemistry, specifically the trans configuration, which means the chlorine and hydroxyl groups are on opposite sides of the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Addition of Hypochlorous Acid to Cyclopentene:
- Cyclopentene is reacted with hypochlorous acid to form trans-2-Chlorocyclopentanol.
- Reaction conditions: The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and yield.
-
Reaction of Cyclopentanediol with Thionyl Chloride:
- Cyclopentanediol is treated with thionyl chloride to produce this compound.
- Reaction conditions: This reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.
Industrial Production Methods:
- The industrial production of this compound often involves the chlorination of cyclopentanol using chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the trans isomer.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- trans-2-Chlorocyclopentanol can be oxidized to form 2-chlorocyclopentanone.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction of this compound can yield cyclopentanol.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The chlorine atom in this compound can be substituted with other nucleophiles.
- Common reagents: Sodium hydroxide, potassium cyanide.
Major Products:
- Oxidation: 2-Chlorocyclopentanone.
- Reduction: Cyclopentanol.
- Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- trans-2-Chlorocyclopentanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine:
- Research is ongoing to explore its potential use in the development of new therapeutic agents.
Industry:
- It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of trans-2-Chlorocyclopentanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the hydroxyl group and the chlorine atom can participate in nucleophilic substitution and elimination reactions, respectively. The compound’s reactivity is influenced by the trans configuration, which affects the spatial orientation of the functional groups.
Comparación Con Compuestos Similares
-
cis-2-Chlorocyclopentanol:
- Similar structure but with the chlorine and hydroxyl groups on the same side of the cyclopentane ring.
- Different reactivity due to the cis configuration.
-
2-Bromocyclopentanol:
- Bromine atom instead of chlorine.
- Different reactivity and physical properties due to the presence of bromine.
-
Cyclopentanol:
- Lacks the chlorine atom.
- Different chemical properties and reactivity.
Uniqueness:
- The trans configuration of trans-2-Chlorocyclopentanol provides unique reactivity patterns compared to its cis isomer and other halogenated cyclopentanol derivatives. This makes it valuable in specific synthetic applications where stereochemistry is crucial.
Propiedades
IUPAC Name |
(1R,2R)-2-chlorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNFMGRUXKBFV-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)




![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
